![molecular formula C18H13ClN2O3S B281768 N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as C16, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This molecule has shown promising results as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes, which are essential for cancer cell survival.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH in cancer cells. By inhibiting these enzymes, N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide disrupts the pH balance in cancer cells, leading to a decrease in cell survival and proliferation. In addition, N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting carbonic anhydrase IX and XII, N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide also affects the expression of several genes that are involved in cancer cell survival and proliferation. Furthermore, N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce a decrease in the levels of certain proteins, such as hypoxia-inducible factor 1-alpha, which are essential for the survival of cancer cells under low oxygen conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its specificity for carbonic anhydrase IX and XII. This specificity allows for the selective targeting of cancer cells, while minimizing the effects on normal cells. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Another direction is to study the effects of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide on other types of cancer cells, as well as normal cells, to determine its potential as a broad-spectrum anti-cancer agent. Furthermore, the development of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs with improved solubility and potency could also be explored. Finally, the use of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in combination with other anti-cancer agents could be investigated to determine its potential as a synergistic therapy.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-oxo-1,2-dihydrobenzo[cd]indole-6-amine in the presence of a base. The resulting compound is then sulfonated with sulfuric acid to yield N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer agent. Several studies have shown that N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells. This inhibition leads to a decrease in cancer cell survival and proliferation, making N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C18H13ClN2O3S |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13ClN2O3S/c1-10-5-6-11(19)9-15(10)21-25(23,24)16-8-7-14-17-12(16)3-2-4-13(17)18(22)20-14/h2-9,21H,1H3,(H,20,22) |
Clave InChI |
XWRKEVOWHJGBAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
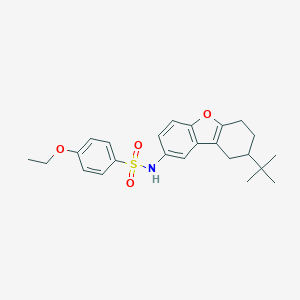
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
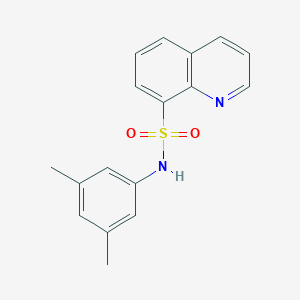
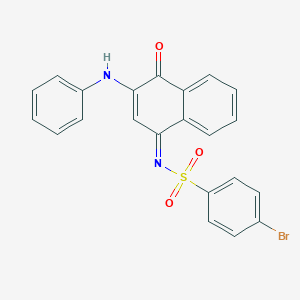
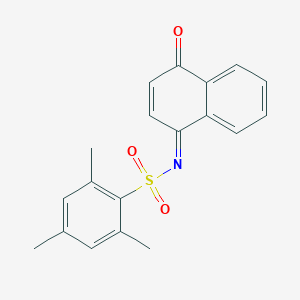
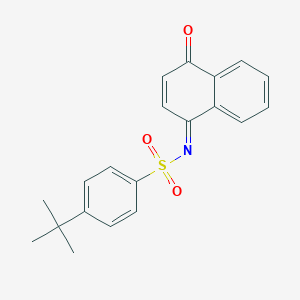
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)